3,4-Dihydroxy-2-methylenebutyric acid
Description
3,4-Dihydroxy-2-methylenebutyric acid is a carboxylic acid derivative characterized by a methylene group (CH₂) adjacent to the carboxyl group and hydroxyl substitutions at the 3- and 4-positions. It is primarily recognized as the esterifying component of cnicin, a germacranolide sesquiterpene lactone isolated from plants such as Cnicus benedictus (blessed thistle) . Key properties include:
- CAS RN: 24394-09-0
- Physical form: Off-white fine needles
- Melting point: 330–335 °C (decomposes)
- Optical rotation: [α]D +142° (ethanol, 0.01 g/mL)
This compound is notable for its role in natural product chemistry, contributing to cnicin’s bioactivity, including anti-inflammatory and cytotoxic effects. Its α,β-unsaturated ester structure enhances reactivity, enabling interactions with biological targets like sulfhydryl groups in enzymes .
Properties
CAS No. |
24923-78-2 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
3,4-dihydroxy-2-methylidenebutanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(5(8)9)4(7)2-6/h4,6-7H,1-2H2,(H,8,9) |
InChI Key |
OIWJREZAJZVGQN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(CO)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-2-methylenebutyric acid can be achieved through various methods. One common approach involves the use of recombination bacillus coli, where specific genes are knocked out and others are overexpressed to facilitate the biosynthesis of the compound . This method is advantageous due to its simplicity, short production cycle, and relatively low cost.
Industrial Production Methods
Industrial production of this compound often involves the optimization of biosynthetic pathways to increase yield and reduce by-products. The use of genetically modified microorganisms, such as Escherichia coli, is a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-2-methylenebutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3,4-Dihydroxy-2-methylenebutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-2-methylenebutyric acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and methylene group play a crucial role in its reactivity and interaction with enzymes and other biomolecules. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its unique structure .
Comparison with Similar Compounds
Structural Analogues and Derivatives
A comparative analysis of structurally related compounds is provided below:
Functional Group Analysis
- However, caffeic acid’s conjugated double bond enables resonance stabilization, unlike the isolated methylene group in the former .
- Aromatic vs. Aliphatic Systems : Hydroxy-diphenyl-methylbutyric acid (aromatic) exhibits lower solubility in polar solvents compared to aliphatic analogs like 2-methylbutyric acid .
- Reactivity : The methylene group in this compound increases electrophilicity, favoring nucleophilic additions, whereas 2-methylbutyric acid’s branched chain limits reactivity to esterification or salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
